N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide
Description
Molecular Formula: C₂₅H₂₆N₄O₃
Molecular Weight: 430.5 g/mol
Key Structural Features:
- A benzimidazole core substituted at the 1-position with a phenyl(propan-2-yl)carbamoylmethyl group.
- A methyl group at the 2-position of benzimidazole linked to an N-methyl furan-2-carboxamide moiety.
- SMILES:
CC(C)N(C(=O)Cn1c(CN(C)C(=O)c2ccco2)nc2ccccc21)c1ccccc1.
This compound combines a benzimidazole scaffold (known for bioactivity in kinase inhibition and antimicrobial applications) with a lipophilic phenyl(propan-2-yl)carbamoyl group and a polar furan carboxamide.
Properties
IUPAC Name |
N-methyl-N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-18(2)29(19-10-5-4-6-11-19)24(30)17-28-21-13-8-7-12-20(21)26-23(28)16-27(3)25(31)22-14-9-15-32-22/h4-15,18H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIONGJHTTXVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the phenyl group. Common reagents used in these reactions include N-methyl-1,2-phenylenediamine, furan-2-carboxylic acid, and isopropyl phenylcarbamate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various receptors and enzymes, modulating their activity. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with key analogs identified in the evidence:
Key Structural and Functional Differences
Benzimidazole Core Modifications: The target compound and ’s analog share a benzimidazole core but differ in substituents. ’s analog extends the side chain with a propyl group and a 2-oxoethyl linker, increasing molecular weight (444.5 g/mol) and possibly altering pharmacokinetics .
Furan Carboxamide Variations :
- The N-methyl furan-2-carboxamide group is conserved in the target compound and ’s analog. However, ’s compound lacks the methyl group on the carboxamide, which may reduce steric hindrance and modify binding interactions .
Biological Implications :
- The phenyl(propan-2-yl)carbamoyl group in the target compound is unique among the analogs. This moiety may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors.
- Cyprofuram () exemplifies how structural simplification (cyclopropane and tetrahydrofuran) shifts application to agrochemicals, highlighting the role of substituents in target specificity .
Research Findings and Hypotheses
- The furan carboxamide may contribute to hydrogen bonding with active sites .
- Antimicrobial Potential: ’s chlorobenzyl-substituted analog demonstrates the importance of halogenation in antimicrobial activity, a feature absent in the target compound .
Biological Activity
N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide, identified by its CAS number 919977-85-8, is a compound of interest in pharmacological research due to its complex structure and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The structure features a furan ring and a benzodiazole moiety, which are often associated with significant biological activity.
| Property | Value |
|---|---|
| CAS Number | 919977-85-8 |
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.5 g/mol |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The structural analogs of the compound have shown potential as modulators for various receptors, including those linked to neurotransmitter systems, suggesting that it may influence neurochemical signaling pathways.
- Anticancer Properties : Some derivatives related to this compound have been investigated for their anticancer activities, particularly in inhibiting cell migration and proliferation in various cancer cell lines.
Pharmacological Studies
Research has indicated that compounds with similar structures can exhibit nootropic effects and modulate neurotransmitter release. For instance, studies on related compounds have shown that they can enhance levels of acetylcholine and serotonin in the brain, which are critical for cognitive functions.
Case Studies
- Neuropharmacological Effects : In a study involving animal models, compounds structurally related to this compound demonstrated enhanced cognitive performance in memory tasks. The results suggested an increase in synaptic plasticity attributed to the modulation of AMPA receptors .
- Antitumor Activity : Another study focused on the effects of similar benzodiazole derivatives on cancer cell lines showed significant inhibition of cell migration and proliferation. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes .
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial. Initial assessments indicate that the compound has a favorable safety margin compared to other known inhibitors in similar chemical classes. Further studies are required to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
